molecular formula C19H25NO B4727669 1-[4-(1-naphthyloxy)butyl]piperidine

1-[4-(1-naphthyloxy)butyl]piperidine

Cat. No.: B4727669
M. Wt: 283.4 g/mol
InChI Key: RERJLKPBYHAGDX-UHFFFAOYSA-N
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Description

1-[4-(1-Naphthyloxy)butyl]piperidine is a synthetic piperidine derivative of significant interest in medicinal chemistry and drug discovery. Piperidine rings are one of the most important heterocyclic structures found in pharmaceuticals, present in more than twenty classes of approved drugs . This compound features a piperidine moiety linked to a lipophilic 1-naphthyloxy group via a butyl chain, a structural motif that is often explored to modulate the compound's physicochemical properties and biological activity. Research Applications and Value: While specific biological data for this compound requires further investigation, its structure suggests potential as a valuable intermediate or scaffold. Researchers utilize such compounds in the synthesis of more complex molecules for screening against various biological targets. The naphthalene moiety can contribute to interactions with hydrophobic pockets in enzymes or receptors, while the basic piperidine nitrogen is often involved in salt bridge formation. This makes derivatives of this nature candidates for development in areas such as infectious disease, with piperidine derivatives being investigated as inhibitors of bacterial enzymes like MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis . Furthermore, structurally similar Mannich base compounds containing the piperidine ring are extensively studied for their diverse pharmacological activities, including anticancer, antibacterial, and antifungal properties . Handling and Usage: This product is intended for research and laboratory use only. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical purposes. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices when handling this compound.

Properties

IUPAC Name

1-(4-naphthalen-1-yloxybutyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-4-13-20(14-5-1)15-6-7-16-21-19-12-8-10-17-9-2-3-11-18(17)19/h2-3,8-12H,1,4-7,13-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERJLKPBYHAGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Receptor Modulators

Histamine H₃ Receptor Antagonists

Compounds such as 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines () share a butyl-piperidine backbone but include guanidine and piperazine substituents. These modifications enhance histamine H₃ receptor antagonism, with pA₂ values ranging from 8.43 to 8.49 in guinea pig jejunal assays .

Muscarinic M₁ Receptor Allosteric Agonists

AC-42 (4‑n‑butyl‑1-[4-(2‑methylphenyl)-4‑oxo‑1‑butyl]-piperidine) () activates M₁ receptors via an allosteric mechanism. Its phenyl-oxo-butyl substituent enables selective binding, whereas the naphthyloxy group in 1-[4-(1-naphthyloxy)butyl]piperidine may sterically hinder similar interactions. However, the extended aromatic system could enhance binding to hydrophobic receptor pockets .

Piperidine Derivatives in Corrosion Inhibition

1-(4-(2-Allylphenoxy)butyl)piperidinium halides () exhibit 84–95% corrosion inhibition efficiency for carbon steel. The allylphenoxy group and quaternary ammonium structure promote adsorption onto metal surfaces.

Analgesic and Psychotropic Piperidines

Fentanyl analogs () and pimozide () highlight the role of aromatic and alkyl substituents on pharmacological activity:

  • Fentanyl : Substitutions at the piperidine nitrogen (e.g., phenethyl groups) dictate µ-opioid receptor affinity and analgesic potency.
  • Pimozide : A diphenylbutylpiperidine derivative with antipsychotic activity, leveraging bulky substituents for dopamine receptor antagonism.

The naphthyloxy group in this compound may confer distinct receptor selectivity compared to these compounds, though empirical data are needed .

Data Tables: Key Comparisons

Table 2. Substituent Effects on Physicochemical Properties

Substituent Type Example Compound Impact on Properties
Naphthyloxy (aromatic) Target compound High lipophilicity; potential π-π stacking
Allylphenoxy Corrosion inhibitors Enhances adsorption via hydrophobic interactions
Guanidine H₃ antagonists Increases basicity and receptor affinity
Fluorophenyl Pimozide Enhances metabolic stability and receptor selectivity

Mechanistic and Application Insights

  • Receptor Selectivity : The naphthyloxy group’s bulk may limit binding to narrow receptor pockets (e.g., H₃ or M₁) but could favor interactions with broader binding sites, such as opioid or serotonin receptors.
  • Industrial Use : Unlike quaternary ammonium salts (), the neutral piperidine structure of this compound may require formulation adjustments for corrosion inhibition but could reduce toxicity.

Q & A

What are the optimal synthetic routes for 1-[4-(1-naphthyloxy)butyl]piperidine, and how can purity be ensured?

Basic Research Question
The synthesis typically involves multi-step pathways, including alkylation of the piperidine ring and coupling of the naphthyloxy group. Key reagents include palladium catalysts for cross-coupling reactions and potassium permanganate for oxidation steps . Purification methods such as column chromatography (using silica gel) and recrystallization (in ethanol/water mixtures) are critical for achieving >95% purity. Monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is recommended to confirm intermediate and final product integrity .

How do structural modifications in the naphthyloxy group affect the compound’s biological activity?

Advanced Research Question
Modifications such as halogenation or substitution at the naphthyloxy moiety significantly alter receptor binding affinity. For example, electron-withdrawing groups (e.g., -NO₂) enhance interactions with hydrophobic pockets in enzyme targets, while bulkier substituents may sterically hinder binding . Comparative studies with analogs like 1-(naphthalen-1-yl)piperidine (PubChem CID: DTXSID70283161) suggest that the butyl linker in this compound optimizes spatial orientation for target engagement .

What spectroscopic techniques are recommended for characterizing this compound?

Basic Research Question
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the piperidine ring conformation and naphthyloxy substitution pattern. Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight (C₁₉H₂₅NO, theoretical m/z 283.36). Infrared (IR) spectroscopy identifies key functional groups, such as the ether linkage (C-O-C stretch at ~1250 cm⁻¹) .

What strategies resolve contradictions in reported pharmacological data for this compound?

Advanced Research Question
Discrepancies in IC₅₀ values or receptor selectivity may arise from assay conditions (e.g., pH, solvent polarity) or cellular model variability. To address this:

  • Standardize experimental protocols (e.g., uniform cell lines, buffer systems).
  • Validate findings using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding).
  • Cross-reference with structural analogs (e.g., 1-(2-methylphenyl)piperidin-4-one) to isolate structure-activity relationships .

How can researchers design experiments to assess the compound’s reactivity under varying conditions?

Basic Research Question
Design kinetic studies under controlled environments:

  • Oxidation: Use KMnO₄ in acidic media to track degradation products via GC-MS.
  • Reduction: Employ Pd/C with H₂ gas to monitor hydrogenation of the piperidine ring.
  • Nucleophilic substitution: Test reactivity with NaN₃ or amines in polar aprotic solvents (e.g., DMF) .

How can computational models be integrated with experimental data to predict target interactions?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding modes to targets like G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes. Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) and surface plasmon resonance (SPR) for binding kinetics .

What are the solubility and stability profiles of this compound, and how do they impact experimental design?

Basic Research Question
The compound is sparingly soluble in water but highly soluble in DMSO and chloroform. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 25°C. For long-term storage, recommend -20°C under argon to prevent oxidation of the naphthyloxy group .

What are the latest findings on the compound’s mechanism of action in modulating cellular pathways?

Advanced Research Question
Recent studies suggest inhibition of histone deacetylases (HDACs) via chelation of Zn²⁺ in the catalytic domain, leading to altered gene expression in cancer cell lines. Contrastingly, its derivative 1-(1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione shows activity against viral proteases, highlighting scaffold versatility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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